molecular formula C12H11N5O3 B2695819 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone CAS No. 450345-14-9

1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone

Cat. No.: B2695819
CAS No.: 450345-14-9
M. Wt: 273.252
InChI Key: DRIFUVZNKBVWMF-UHFFFAOYSA-N
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Description

1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino and nitro groups, connected to a phenyl ring via an amino linkage, and further attached to an ethanone group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

    Target of Action

    Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

    Mode of Action

    The exact mode of action can vary depending on the specific derivative and target, but generally, these compounds interact with their targets to modulate their activity .

    Biochemical Pathways

    Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound and its chemical modifications .

    Result of Action

    The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities .

    Action Environment

    The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Preparation Methods

The synthesis of 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Nitration and Amination: The pyrimidine ring undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group. Subsequent reduction and amination introduce the amino group.

    Coupling with Phenyl Ring: The amino-substituted pyrimidine is then coupled with a phenyl ring through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of Ethanone Group: Finally, the ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone can be compared with similar compounds such as:

    1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)propanone: Similar structure but with a propanone group instead of ethanone, affecting its reactivity and applications.

    1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)butanone: Contains a butanone group, leading to different physical and chemical properties.

    1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanol: The ethanone group is replaced with an ethanol group, impacting its solubility and biological activity.

Properties

IUPAC Name

1-[3-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-7(18)8-3-2-4-9(5-8)16-12-10(17(19)20)11(13)14-6-15-12/h2-6H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIFUVZNKBVWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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